4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
Description
4-Methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methyl group on the chromen-2-one core and a 3-(trifluoromethyl)benzyl ether substituent at the 7-position. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Properties
IUPAC Name |
4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKYWOVXJIZACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methyl-2H-chromen-2-one and 3-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group at the 7-position of the chromen-2-one undergoes nucleophilic substitution with the benzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-carboxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one.
Reduction: 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrochromen-2-one.
Substitution: This compound derivatives with various substituents on the benzyl group.
Scientific Research Applications
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position of coumarin derivatives is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Trifluoromethyl vs. Trimethoxy Groups : The trifluoromethyl group (electron-withdrawing) enhances metabolic resistance compared to electron-donating methoxy groups, which may improve pharmacokinetics .
- Propargyl vs. Benzyl Ethers : Propargyl-substituted coumarins (e.g., 4b in ) exhibit lower melting points due to reduced crystallinity, favoring solubility in organic solvents .
- Epoxide Functionality : Epoxide-containing derivatives (e.g., ) introduce reactive sites for further chemical modifications, enabling targeted drug delivery .
Biological Activity
4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a chromene structure characterized by a benzene ring fused to a pyran ring, with specific substituents that enhance its biological activity. The trifluoromethyl group is particularly notable for increasing lipophilicity, which may improve membrane permeability and interaction with biological targets.
Biological Activities
Research has shown that coumarin derivatives exhibit a variety of biological activities, including:
- Antioxidant Activity : Coumarins are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that derivatives like this compound exhibit significant antioxidant properties, potentially through the modulation of enzymatic pathways involved in oxidative stress responses .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vivo studies using the carrageenan-induced paw edema model revealed that various coumarin derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like Diclofenac. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .
- Anticancer Potential : Several studies have indicated that coumarins possess anticancer properties. For instance, this compound has been shown to induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation of tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various coumarin derivatives, including this compound. The results indicated that at a dosage of 30 mg/kg, the compound significantly reduced paw edema in rats compared to control groups. The percentage inhibition ranged from 65% to 74%, highlighting its potential as an effective anti-inflammatory agent.
Table 2: Anti-inflammatory Activity Results
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Control | - | 0 |
| Diclofenac | 100 | 70 |
| This compound | 30 | 68 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
- Modulation of Signaling Pathways : It may influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
